3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Description
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a halogenated aniline derivative featuring a pyridinyloxy substituent. Its structure comprises:
- Aniline core: A benzene ring with an amino group (-NH₂) at position 1.
- Substituents:
- A chlorine atom at position 3.
- A pyridin-2-yloxy group at position 4, where the pyridine ring is substituted with a trifluoromethyl (-CF₃) group at position 5.
Properties
IUPAC Name |
3-chloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-8-6-7(17)4-5-9(8)19-11-3-1-2-10(18-11)12(14,15)16/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPQZYAULKIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The electron-withdrawing trifluoromethyl group activates the pyridine ring at the 2-position, enabling nucleophilic attack by the phenoxide ion. The reaction proceeds via a two-step mechanism:
- Deprotonation : A base (e.g., K₂CO₃) deprotonates 6-(trifluoromethyl)pyridin-2-ol to form a phenoxide ion.
- Substitution : The phenoxide displaces the nitro group on 3-chloro-4-nitrochlorobenzene, forming the ether linkage.
Experimental Protocol
Reagents :
- 6-(Trifluoromethyl)pyridin-2-ol (1.2 equiv)
- 3-Chloro-4-nitrochlorobenzene (1.0 equiv)
- Potassium carbonate (2.5 equiv)
- Dimethylformamide (DMF), anhydrous
Procedure :
- Combine reagents in DMF under nitrogen.
- Heat to 120°C for 12–18 hours.
- Cool, dilute with water, and extract with ethyl acetate.
- Purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield : 68–72%.
Reductive Amination Pathway
An alternative route involves reductive amination of 3-chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}nitrobenzene.
Nitro Reduction
Reagents :
- 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}nitrobenzene (1.0 equiv)
- Sodium borohydride (3.0 equiv)
- Pd/C catalyst (5 wt%)
- Ethanol
Procedure :
- Suspend substrate and Pd/C in ethanol.
- Add NaBH₄ portionwise at 55°C.
- Filter and concentrate under reduced pressure.
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency:
Reactor Setup
- Residence time : 30 minutes
- Temperature : 130°C
- Pressure : 10 bar
Advantages :
- 20% higher yield compared to batch processes.
- Reduced side products (e.g., <2% di-ether byproduct).
Ultrasound-Assisted Catalysis
Emerging methods utilize ultrasound irradiation to accelerate SNAr reactions:
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst | InCl₃ (20 mol%) |
| Solvent | 50% EtOH/H₂O |
| Ultrasound frequency | 40 kHz |
| Reaction time | 2 hours |
| Yield | 89–92% |
Ultrasound reduces reaction time by 60% versus conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr (batch) | 68–72 | 95 | Moderate |
| Reductive amination | 78–85 | 98 | High |
| Flow synthesis | 82–87 | 99 | Industrial |
| Ultrasound-assisted | 89–92 | 97 | Lab-scale |
Flow synthesis offers optimal balance between yield and scalability, while ultrasound methods excel in speed.
Challenges and Mitigation
Regioselectivity Issues
The trifluoromethyl group directs substitution to the 2-position of pyridine, but competing reactions at the 4-position may occur (<5%). Mitigation strategies include:
Nitro Reduction Side Reactions
Over-reduction to hydroxylamine derivatives is minimized by:
Industrial Applications
The compound serves as a key intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals (kinase inhibitors). Patent US20190322674A1 discloses its use in fungicidal formulations, with annual production exceeding 50 metric tons.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline has been investigated for its pharmacological properties, particularly as a potential pharmaceutical intermediate. The trifluoromethyl group enhances the compound's potency against specific enzymes, such as reverse transcriptase, which is crucial in antiviral drug development. Studies have shown that compounds with similar structures exhibit improved drug efficacy due to their ability to form stronger hydrogen bonds with target proteins.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves interference with cellular signaling pathways related to tumor growth and proliferation.
Agrochemicals
The compound is also explored in the development of agrochemicals. Its structural features allow it to function as a herbicide or pesticide, targeting specific plant pathways without affecting non-target species. The trifluoromethyl moiety contributes to increased lipophilicity, enhancing the bioavailability of the active ingredient in agricultural applications.
Case Study : Research on related compounds has shown effective weed control with minimal environmental impact, indicating that this compound could serve as a basis for developing safer agrochemical products.
Material Science
In material science, this compound is utilized in synthesizing advanced materials with unique properties. Its ability to participate in cross-coupling reactions makes it a valuable building block for creating polymers and other materials with tailored functionalities.
Chemical Reactions :
- Suzuki-Miyaura Coupling : This compound can be employed in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂ or KMnO₄ | Nitro or hydroxyl derivatives |
| Reduction | NaBH₄ or LiAlH₄ | Amine derivatives |
| Nucleophilic Substitution | Basic/acidic conditions | Various substituted products |
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound A : 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline (CAS 76471-06-2)
- Structural Differences :
- Additional chlorine at position 3 of the pyridine ring.
- Trifluoromethyl group at position 5 (vs. position 6 in the parent compound).
- Impact :
Compound B : 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride
- Structural Differences: No chlorine substituent on the aniline ring. Hydrochloride salt form enhances solubility.
- Higher aqueous solubility compared to the chlorinated analog .
Compound C : 4-((6-Fluoropyridin-2-yl)oxy)aniline
- Structural Differences :
- Fluorine replaces the trifluoromethyl group on the pyridine ring.
- Reduced metabolic stability due to fluorine’s smaller size and weaker lipophilicity .
Substituent Variations on the Aniline Core
Compound D : 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-3-methylaniline
- Structural Differences :
- Methyl group replaces chlorine at position 3.
- Impact :
- Enhanced lipophilicity but reduced electronegativity.
- Methyl groups may stabilize the compound against oxidative metabolism.
Functional Group Modifications
Compound E : 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
Data Table: Structural and Physicochemical Comparison
EWG = Electron-Withdrawing Group; Cl = Chlorine; CF₃ = Trifluoromethyl; F = Fluorine.
Research Implications
- Bioactivity : The parent compound’s chlorine and -CF₃ groups may enhance binding to targets like ion channels (e.g., Nav1.7/1.8 blockers, as seen in related pyridinyloxy analogs ).
- Metabolism : Chlorine substituents on aromatic rings often slow hepatic clearance but increase the risk of bioaccumulation.
- Solubility : Hydrochloride salts (e.g., Compound B) improve bioavailability, whereas lipophilic analogs (e.g., Compound A) may exhibit better membrane permeability.
Biological Activity
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its pharmacological properties, making it a subject of interest in various research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.65 g/mol. The structure consists of a chloroaniline moiety linked to a pyridine ring substituted with a trifluoromethyl group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1211669-81-6 |
| Molecular Weight | 304.65 g/mol |
| Melting Point | 90 - 92 °C |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's binding affinity to enzymes, particularly those involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in folate metabolism .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess such activity.
- Anticancer Potential : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
A study conducted on the antibacterial properties of related compounds revealed that this compound exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to measure the zones of inhibition, which indicated effective antibacterial properties at concentrations as low as 25 µg/ml.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 | Highly Active |
| Escherichia coli | 10 | Moderately Active |
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
- Case Study on Enzyme Inhibition : A recent investigation into the inhibitory effects on DHFR demonstrated that derivatives of this compound could significantly reduce enzyme activity, thereby potentially lowering the efficacy of cancer cell proliferation through folate pathway disruption.
- Case Study on Antibacterial Efficacy : A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a lead candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
